5-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-methoxybenzamide
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Overview
Description
5-Chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-methoxybenzamide (5-CPC2H2PE2MB) is a novel, small molecule compound that has been studied for its potential therapeutic applications. 5-CPC2H2PE2MB has been investigated for its ability to interact with different biological targets, including enzymes and receptors, to modulate their activity. The compound has been shown to have a variety of biological activities, including anti-inflammatory, anti-oxidant, anti-cancer, and anti-bacterial effects. In addition, 5-CPC2H2PE2MB has been studied for its potential use in drug delivery, as a potential drug carrier, and for its ability to modulate the activity of various enzymes and receptors.
Scientific Research Applications
5-CPC2H2PE2MB has been studied for its potential therapeutic applications. The compound has been investigated for its ability to interact with various targets, including enzymes and receptors, to modulate their activity. In particular, 5-CPC2H2PE2MB has been studied for its anti-inflammatory, anti-oxidant, anti-cancer, and anti-bacterial effects. Furthermore, the compound has been investigated for its potential use in drug delivery, as a potential drug carrier, and for its ability to modulate the activity of various enzymes and receptors.
Mechanism of Action
The mechanism of action of 5-CPC2H2PE2MB is not yet fully understood. However, it is believed that the compound binds to certain targets, such as enzymes and receptors, to modulate their activity. This binding is thought to be mediated by hydrogen bonds, hydrophobic interactions, and/or Van der Waals forces. In addition, the compound has been shown to interact with other molecules, such as DNA, to modulate their activity.
Biochemical and Physiological Effects
5-CPC2H2PE2MB has been shown to have a variety of biological activities. In particular, the compound has been shown to have anti-inflammatory, anti-oxidant, anti-cancer, and anti-bacterial effects. Furthermore, the compound has been investigated for its potential use in drug delivery, as a potential drug carrier, and for its ability to modulate the activity of various enzymes and receptors.
Advantages and Limitations for Lab Experiments
The advantages of using 5-CPC2H2PE2MB in laboratory experiments include its high solubility in aqueous solutions, its stability in the presence of a variety of chemicals, and its low toxicity. Furthermore, the compound can be synthesized in a relatively simple and straightforward manner. However, the compound is not yet commercially available and must be synthesized in the laboratory.
Future Directions
The potential future directions for 5-CPC2H2PE2MB include further investigation into its mechanism of action, its potential therapeutic applications, and its use as a drug delivery system. In addition, the compound could be studied for its ability to modulate the activity of various enzymes and receptors, as well as its potential use in cancer therapy. Furthermore, the compound could be investigated for its potential use as an anti-bacterial agent. Finally, the compound could be studied for its potential use in drug delivery, as a potential drug carrier.
Synthesis Methods
The synthesis of 5-CPC2H2PE2MB is a multi-step process. The first step involves the reaction of 2-cyclopropyl-2-hydroxy-2-phenylethyl chloride with 5-chloro-2-methoxybenzamide in the presence of a base. This reaction results in the formation of 5-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-methoxybenzamide. Following this, the compound is purified and the desired product is obtained.
properties
IUPAC Name |
5-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO3/c1-24-17-10-9-15(20)11-16(17)18(22)21-12-19(23,14-7-8-14)13-5-3-2-4-6-13/h2-6,9-11,14,23H,7-8,12H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVCBWYVJWXUNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC(C2CC2)(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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